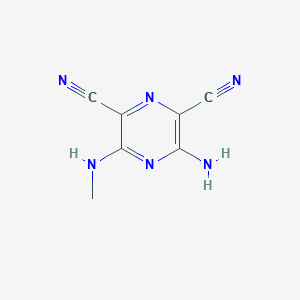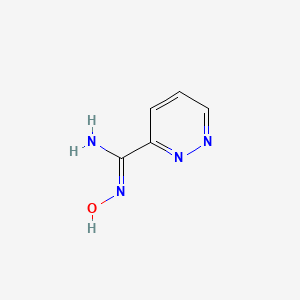
3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C₇H₆N₆. It is characterized by the presence of a pyrazine ring substituted with amino and methylamino groups, as well as two cyano groups at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates, such as 3,5-diaminopyrazine-2,6-dicarbonitrile, with methylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines derived from the reduction of cyano groups.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of amino and cyano groups allows for hydrogen bonding and electrostatic interactions with the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloropyrazine-2,6-dicarbonitrile
- 3-Amino-5-bromo-pyrazine-2,6-dicarbonitrile
- 2,3-Dicyano-5-amino-6-chloropyrazine
Uniqueness
3-Amino-5-(methylamino)pyrazine-2,6-dicarbonitrile is unique due to the presence of both amino and methylamino groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
94053-74-4 |
|---|---|
Molecular Formula |
C7H6N6 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-amino-5-(methylamino)pyrazine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7H6N6/c1-11-7-5(3-9)12-4(2-8)6(10)13-7/h1H3,(H3,10,11,13) |
InChI Key |
XSMCZIQNTVVQSG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(N=C1C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)


![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)









